Welcome to the BenchChem Online Store!
molecular formula C9H5F6NO B8476664 N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine CAS No. 65686-67-1

N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine

Cat. No. B8476664
M. Wt: 257.13 g/mol
InChI Key: JXHZJFSDXHTECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04315020

Procedure details

2.5 g (3-trifluoromethyl phenyl) trifluoromethyl Ketoxime are suspended in 40 ml isopropyl ether and to this suspension 4 g lithium aluminium hydride are added. The mixture is heated to reflex for 3 hours then cooled. The excess of reagent is destroyed by cautious addition of an aqueous solution of tartaric acid. The mixture is made basic by adding sodium hydroxide and the ethereous phase is separated. The aqueous phase is further extracted with isopropyl ether; the organic solutions are united, washed with water, dried an evaporated off under reduced pressure.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[N:6]O)([F:4])[F:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OC(C)C)(C)C>[F:15][C:14]([F:16])([F:17])[C:10]1[CH:9]=[C:8]([CH:5]([NH2:6])[C:2]([F:1])([F:3])[F:4])[CH:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(F)(F)C(=NO)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
suspension
Quantity
4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The excess of reagent is destroyed by cautious addition of an aqueous solution of tartaric acid
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the ethereous phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is further extracted with isopropyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
an evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C=1C=C(C=CC1)C(C(F)(F)F)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.